A Prospective Research Monograph on Non-8-en-1-amine Hydrochloride: Synthesis, Properties, and Potential Applications
A Prospective Research Monograph on Non-8-en-1-amine Hydrochloride: Synthesis, Properties, and Potential Applications
Disclaimer: This document is intended as a forward-looking technical guide for researchers, scientists, and drug development professionals. At the time of writing, publicly available scientific literature on the specific synthesis, comprehensive properties, and biological applications of Non-8-en-1-amine hydrochloride (CAS No. 1803584-27-1) is exceptionally limited. Consequently, this monograph adopts a prospective stance, leveraging established principles of organic chemistry and the known characteristics of analogous long-chain unsaturated amines to propose plausible synthetic routes, predict key physicochemical properties, and hypothesize potential areas of scientific inquiry and application. All protocols and data presented herein are therefore theoretical and require experimental validation.
Introduction
Non-8-en-1-amine hydrochloride is a primary amine salt featuring a nine-carbon aliphatic chain with a terminal double bond. This unique structural combination of a primary amine and a terminal alkene presents intriguing possibilities for its application in medicinal chemistry and materials science. The primary amine group offers a reactive handle for a multitude of chemical transformations and can act as a key pharmacophore, while the terminal alkene is amenable to a wide array of modern synthetic functionalizations. This guide aims to provide a comprehensive theoretical framework to stimulate and guide future research into this promising yet underexplored chemical entity.
Part 1: Proposed Synthetic Routes
The synthesis of Non-8-en-1-amine hydrochloride can be approached through several established methodologies for the preparation of primary amines, particularly those with unsaturated alkyl chains. The choice of a specific route will likely depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.
From 9-Bromonon-1-ene
A classical and reliable approach involves the nucleophilic substitution of a terminal haloalkene.
Protocol 1: Synthesis via Gabriel Phthalimide Synthesis
-
Step 1: N-Alkylation of Potassium Phthalimide. To a solution of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF), add 9-bromonon-1-ene. Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Hydrazinolysis. After completion, cool the reaction mixture to room temperature and add hydrazine hydrate. Reflux the mixture for 4-8 hours.
-
Step 3: Work-up and Extraction. After cooling, add an aqueous solution of hydrochloric acid and filter the resulting phthalhydrazide precipitate. Extract the aqueous filtrate with diethyl ether to remove any non-polar impurities.
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Step 4: Basification and Amine Extraction. Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH > 12. Extract the liberated Non-8-en-1-amine with dichloromethane.
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Step 5: Hydrochloride Salt Formation. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free amine in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
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Step 6: Isolation. Collect the precipitated Non-8-en-1-amine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality of Experimental Choices: The Gabriel synthesis is chosen for its ability to produce primary amines with high purity, avoiding the over-alkylation often seen with direct ammonolysis.[1] Hydrazinolysis is a standard method for cleaving the phthalimide group under relatively mild conditions. The final salt formation with HCl in a non-polar solvent like diethyl ether ensures the precipitation of the pure hydrochloride salt.
From 8-Nonenenitrile
An alternative route that extends the carbon chain involves the reduction of a nitrile.
Protocol 2: Synthesis via Nitrile Reduction
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Step 1: Synthesis of 8-Nonenenitrile. This can be achieved via nucleophilic substitution of 8-bromo-1-octene with sodium cyanide in a polar aprotic solvent like DMSO.
-
Step 2: Nitrile Reduction. To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add a solution of 8-nonenenitrile in the same solvent dropwise at 0 °C.
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Step 3: Quenching and Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Step 4: Isolation of the Free Amine. Filter the resulting aluminum salts and wash thoroughly with ether. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free amine.
-
Step 5: Hydrochloride Salt Formation. Follow Step 5 and 6 from Protocol 1.
Causality of Experimental Choices: The reduction of nitriles with a powerful reducing agent like LiAlH₄ is a highly effective method for the synthesis of primary amines.[1] The Fieser workup is a well-established procedure for safely quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.
Caption: Proposed synthetic pathways to Non-8-en-1-amine hydrochloride.
Part 2: Predicted Physicochemical Properties
The physicochemical properties of Non-8-en-1-amine hydrochloride can be inferred from the general properties of long-chain primary amines and their hydrochloride salts.[2][3][4]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₂₀ClN | Based on the structure of non-8-en-1-amine and the addition of HCl. |
| Molecular Weight | ~177.71 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for primary amine hydrochloride salts.[5] |
| Melting Point | Expected to be significantly higher than the free amine | Salt formation introduces strong ionic interactions, increasing the melting point. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in non-polar organic solvents (e.g., hexane, diethyl ether). | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[6] The long alkyl chain will limit aqueous solubility compared to shorter-chain amine salts. |
| pKa | ~10-11 | The pKa of the ammonium ion is expected to be in the typical range for primary alkylammonium ions.[7] |
Part 3: Potential Biological Activities and Therapeutic Applications
The bifunctional nature of Non-8-en-1-amine hydrochloride suggests several avenues for investigation in drug discovery and development.
As a Building Block for Bioactive Molecules
The terminal alkene and primary amine functionalities make this molecule a versatile scaffold.
-
Amine as a Pharmacophore: The primary amine can be acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for screening. Many bioactive molecules contain a primary or secondary amine for key interactions with biological targets.
-
Alkene Functionalization: The terminal double bond is a handle for various transformations, including:
-
Click Chemistry: Conversion to a terminal alkyne would allow for copper-catalyzed or strain-promoted azide-alkyne cycloadditions, a powerful tool in bioconjugation and drug discovery.
-
Metathesis: Cross-metathesis reactions can be used to introduce a wide range of substituents.
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Hydroamination/Aminohalogenation: These reactions can introduce further nitrogen-containing functionalities.[8][9]
-
Caption: Potential synthetic utility of Non-8-en-1-amine.
Potential as an Active Pharmaceutical Ingredient (API)
Long-chain aliphatic amines and their derivatives are known to possess a range of biological activities.
-
Antimicrobial Properties: The amphiphilic nature of the molecule, with a polar amine head and a non-polar alkyl tail, is characteristic of certain antimicrobial agents that can disrupt bacterial cell membranes.
-
Enzyme Inhibition: The amine group could potentially interact with the active sites of various enzymes. For instance, some unsaturated amides have shown potential as antifungal agents by inhibiting lanosterol 14α-demethylase.[10]
-
Ion Channel Modulation: Long-chain amines are known to interact with ion channels, suggesting a potential role in neurological or cardiovascular research.
Part 4: Proposed Experimental Workflows
Chemical Characterization
A newly synthesized batch of Non-8-en-1-amine hydrochloride should be thoroughly characterized to confirm its identity and purity.
Protocol 3: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the terminal vinyl protons, aliphatic chain protons, and the protons adjacent to the nitrogen atom. The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: Expect signals for the two sp² carbons of the alkene and the seven sp³ carbons of the alkyl chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion corresponding to the free amine [M+H]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for N-H stretching of the primary ammonium salt, C-H stretching of the alkyl and alkenyl groups, and C=C stretching.
-
Elemental Analysis: The percentage of C, H, Cl, and N should be within acceptable limits of the calculated values for C₉H₂₀ClN.
Preliminary Biological Screening
A logical first step in exploring the biological potential of this compound would be to screen it for antimicrobial activity.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Stock Solution: Dissolve Non-8-en-1-amine hydrochloride in sterile water or an appropriate solvent to a known concentration.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Microdilution Assay: In a 96-well plate, perform a serial two-fold dilution of the compound in a suitable bacterial growth medium.
-
Inoculation: Add a standardized inoculum of each bacterial strain to the wells.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While Non-8-en-1-amine hydrochloride is currently a sparsely documented compound, its structural features suggest it could be a valuable tool in both synthetic chemistry and drug discovery. This prospective guide provides a theoretical foundation for its synthesis, predicts its key properties, and outlines potential avenues for research. It is our hope that this document will serve as a catalyst for the experimental investigation of this intriguing molecule, potentially unlocking new applications in science and medicine.
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